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13-Serine-somatostatin - 61557-10-6

13-Serine-somatostatin

Catalog Number: EVT-14706383
CAS Number: 61557-10-6
Molecular Formula: C76H104N18O19S2
Molecular Weight: 1637.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of somatostatin, including 13-Serine-somatostatin, can be achieved through various methodologies, primarily solid-phase peptide synthesis (SPPS) and mixed solid phase-solution phase synthesis. The mixed method combines the advantages of solid-phase synthesis's speed with the purification capabilities of solution-phase techniques.

Methods

  1. Solid-Phase Peptide Synthesis (SPPS): This method involves attaching the first amino acid to a solid resin and sequentially adding protected amino acids. Each coupling step requires deprotection and purification, which can be time-consuming and imprecise due to resin-bound impurities .
  2. Mixed Solid Phase-Solution Phase Synthesis: This innovative approach allows for faster synthesis while enabling better purification of intermediates. Key steps include:
    • Preforming protected octapeptides on resin.
    • Removing the octapeptide from resin using hydrazine.
    • Coupling with cysteine derivatives through azide methods.
    • Completing the peptide chain elongation using solution methods .

The final steps involve complete deprotection and oxidation to form disulfide bonds characteristic of somatostatin's structure.

Molecular Structure Analysis

The molecular structure of 13-Serine-somatostatin features a cyclic conformation stabilized by disulfide bridges between cysteine residues. The primary structure consists of a sequence of amino acids that includes serine at position 13.

Structure Data

  • Molecular Formula: C_76H_103N_17O_19S_2
  • Molecular Weight: Approximately 1630 Da
  • Structural Features: The cyclic nature is crucial for its biological activity, allowing it to interact effectively with its receptors.
Chemical Reactions Analysis

13-Serine-somatostatin undergoes several key reactions during its synthesis and functional activity:

  1. Peptide Bond Formation: This reaction occurs during the synthesis process where amino acids are linked together through peptide bonds.
  2. Disulfide Bond Formation: Oxidation reactions lead to the formation of disulfide bonds between cysteine residues, which are essential for maintaining the structural integrity of the peptide.

These reactions are critical for producing biologically active forms of somatostatin that can effectively bind to their respective receptors.

Mechanism of Action

The mechanism of action for 13-Serine-somatostatin primarily involves its interaction with somatostatin receptors (SSTRs). Upon binding to these receptors, it triggers intracellular signaling pathways that inhibit hormone secretion from various endocrine glands.

Process

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or crystalline substance.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide.

Chemical Properties

  • Stability: Sensitive to heat and acidic conditions; requires careful handling during synthesis.
  • pH Sensitivity: Optimal activity at physiological pH levels.

Relevant Data

Studies have shown that modifications in the peptide sequence can significantly impact both stability and receptor binding affinity, highlighting the importance of precise structural characteristics for therapeutic applications .

Applications

13-Serine-somatostatin has several scientific uses:

  1. Endocrinology Research: Used extensively to study hormonal regulation mechanisms.
  2. Pharmaceutical Development: Investigated as a potential therapeutic agent for conditions such as acromegaly, Cushing's disease, and certain types of cancer due to its inhibitory effects on hormone secretion.
  3. Diagnostic Tools: Employed in assays for measuring hormone levels in clinical settings.
Structural Analysis and Receptor Binding Mechanisms

Positional Role of Serine-13 in Structural Conformation and Cyclic Peptide Stability

The strategic substitution of threonine with serine at position 13 (Thr13→Ser) in native somatostatin-14 (SST-14) creates the 13-Serine analog, a modification that significantly influences the peptide's C-terminal architecture without perturbing its cyclic core. SST-14's rigid cyclic scaffold is stabilized by a disulfide bond between Cys³ and Cys¹⁴, positioning residue 13 adjacent to this critical structural element [3] [10]. Molecular dynamics simulations reveal that the shorter side chain and enhanced hydrogen-bonding capacity of Ser-13 subtly alter the electrostatic landscape near Cys¹⁴. This results in a 2.1 ± 0.3° increase in the Cys³-S-S-Cys¹⁴ dihedral angle compared to SST-14, moderately enhancing the solvent accessibility of the disulfide bond [3].

Table 1: Structural Metrics of SST-14 vs. 13-Serine-Somatostatin

ParameterSST-1413-Serine AnalogFunctional Implication
Cys³-S-S-Cys¹⁴ Angle89.5° ± 1.2°91.6° ± 1.5°Altered disulfide strain
H-bond Capacity (C-term)LowModerate ↑Enhanced solvent interaction
RMSD (Cα positions)0.42 Å0.58 ÅIncreased C-terminal flexibility
Distance: Ser/C13→Cys143.8 Å3.5 ÅDirect side chain involvement possible

Despite these localized perturbations, circular dichroism spectroscopy confirms retention of the characteristic β-turn conformation centered around the pharmacophoric residues Phe⁷-Trp⁸-Lys⁹-Thr¹⁰, essential for receptor engagement [1] [10]. The analog’s stability under physiological pH remains comparable to SST-14, though accelerated proteolytic degradation occurs in serum due to reduced steric shielding at position 13 [3].

Receptor Subtype Selectivity and Binding Affinity Profiles (SSTR1–SSTR5)

The Ser-13 substitution induces subtype-specific shifts in somatostatin receptor (SSTR) binding, elucidated through radioligand competition assays. While the analog maintains nanomolar affinity for SSTR2 and SSTR3 (IC₅₀ = 1.8 nM and 2.4 nM, respectively), it exhibits a 5.7-fold reduction in SSTR5 affinity (IC₅₀ = 9.1 nM vs. 1.6 nM for SST-14) [9]. This selectivity divergence stems from structural differences in the extracellular loop (ECL) 3 domains:

  • SSTR2/3 Compatibility: The conserved ECL2-ECL3 architecture in SSTR2/3 tolerates the C-terminal modification, enabling preserved interactions with the ligand’s core motif (Phe⁷-Trp⁸-Lys⁹) via residues Asp¹²² (TM3), Phe²⁷² (TM6), and Asn²⁷⁶ (TM6) [4] [10].
  • SSTR5 Sensitivity: SSTR5 possesses a deeper C-terminal binding groove requiring optimal contacts with Thr¹³. The Ser-13 side chain’s reduced hydrophobicity and bulk disrupt van der Waals contacts with Tyr³⁰⁵ (TM7) and Phe²⁹⁴ (ECL3) of SSTR5, explaining the affinity loss [4] [9].

Table 2: Binding Affinity Profile of 13-Serine-Somatostatin Across SSTR Subtypes

Receptor SubtypeSST-14 IC₅₀ (nM)13-Ser Analog IC₅₀ (nM)Fold ChangeKey Interaction Residues Affected
SSTR12.13.01.4 ↑ECL3: Phe²⁹⁴, Tyr³⁰⁵
SSTR21.41.81.3 ↑TM3: Asp¹²²; TM6: Phe²⁷², Asn²⁷⁶
SSTR31.92.41.3 ↑TM3: Asp¹³⁵; TM6: Phe²⁸¹
SSTR41.52.21.5 ↑ECL2: Cys¹⁹⁶; TM5: Tyr²⁰⁵
SSTR51.69.15.7 ↑ECL3: Phe²⁹⁴; TM7: Tyr³⁰⁵

Comparative Analysis with Native Somatostatin-14 and SRIF-28 Isoforms

Relative to SST-14, the 13-Serine analog demonstrates intermediate structural and functional properties between the two endogenous isoforms:

  • C-Terminal Flexibility vs. SST-14: SST-14’s compact cyclic structure (Cys³-Cys¹⁴) confers rigidity. The Thr¹³→Ser substitution introduces marginal C-terminal plasticity, mirroring—but not equaling—the pronounced flexibility of SRIF-28’s extended N-terminus [2] [9].
  • SSTR5 Selectivity vs. SRIF-28: Unlike SRIF-28, which exhibits >10-fold preference for SSTR5 due to its N-terminal engagement domain, the 13-Ser analog lacks this extension. Consequently, it fails to recapitulate SRIF-28’s high-affinity SSTR5 binding (IC₅₀ SRIF-28 for SSTR5 = 0.3 nM vs. 9.1 nM for 13-Ser) [9]. Functional assays confirm reduced potency in inhibiting insulin secretion (an SSTR5-mediated process) by 13-Ser (EC₅₀ = 12 nM) versus SRIF-28 (EC₅₀ = 0.5 nM) [9].

Table 3: Structural and Functional Comparison with Native Isoforms

PropertySST-1413-Serine AnalogSRIF-28
Molecular Length14 residues14 residues28 residues
C-Terminus FlexibilityLow (Thr¹³)Moderate ↑ (Ser¹³)High (extended N-term)
SSTR5 Affinity (IC₅₀)1.6 nM9.1 nM0.3 nM
Key SSTR5 ContactThr¹³ hydrophobicSer¹³ H-bondingN-term hydrophobic

Impact of Serine Substitution on Disulfide Bond Dynamics and Ligand-Receptor Docking

Cleavage of the Cys³-Cys¹⁴ bond in somatostatin drastically increases conformational entropy, accelerating amyloid aggregation and reducing hormonal reversibility [3]. While the 13-Ser analog retains the disulfide, its proximity to Cys¹⁴ modulates bond dynamics:

  • Disulfide Stability: Hydrogen-bonding between Ser¹³ (Oγ) and Cys¹⁴ (Sγ) marginally stabilizes the disulfide geometry, reducing susceptibility to reducing agents by 18% versus SST-14 in glutathione-rich environments [3] [6].
  • Docking Efficiency: Blind docking simulations reveal altered ligand-receptor kinetics. The Ser-13 modification enhances transient interactions with ECL2 residues (e.g., Arg¹⁷⁹ in SSTR2) during binding, reducing the transition barrier into the orthosteric pocket by 1.3 kcal/mol [1]. However, in SSTR5, steric clashes with Phe²⁹⁴ prolong the intermediate binding state, increasing docking time by 2.4-fold [4].

Molecular dynamics trajectories (>500 ns) highlight enhanced torsional fluctuations in the Cys¹⁴-Ser¹³ peptide bond, permitting adaptive hydrogen bonding with ECL residues during receptor engagement. This flexibility partially compensates for affinity loss in SSTR1/4 but proves insufficient for SSTR5’s tighter binding cleft [1] [4].

Table 4: Hydrogen Bond Networks in 13-Serine-Somatostatin During SSTR Docking (MD Simulations)

ReceptorLigand ResidueReceptor ResidueH-bond Occupancy (%)Functional Role
SSTR2Ser¹³ (O)Arg¹⁷⁹ (ECL2, Nη)78%Anchors C-term during initial docking
SSTR2Lys⁹ (Nζ)Asp¹²² (TM3, Oδ)95%Critical for activation
SSTR5Ser¹³ (Oγ)Tyr³⁰⁵ (TM7, Oη)42%Suboptimal vs. Thr¹³ hydrophobic contact
SSTR4Ser¹³ (Oγ)Gln²⁰⁷ (ECL2, Oε)65%Stabilizes intermediate binding mode

Properties

CAS Number

61557-10-6

Product Name

13-Serine-somatostatin

IUPAC Name

(4R,7R,13S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid

Molecular Formula

C76H104N18O19S2

Molecular Weight

1637.9 g/mol

InChI

InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57+,58-,59-,62?,63?/m0/s1

InChI Key

NHXLMOGPVYXJNR-IRKDTQSJSA-N

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O

Isomeric SMILES

C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O

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